molecular formula C27H24FNO4 B6238900 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid CAS No. 1076197-06-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid

Katalognummer B6238900
CAS-Nummer: 1076197-06-2
Molekulargewicht: 445.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The presence of a carboxylic acid group suggests that this compound could be an intermediate in the synthesis of peptides or other amide-containing compounds .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a fluorenyl group, which is a tricyclic aromatic group, and a phenyl group, which is a six-membered aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings suggests that it would have significant pi-pi stacking interactions and could be quite hydrophobic .

Wissenschaftliche Forschungsanwendungen

Research on Related Compounds

  • Neuropharmacological Studies : Compounds structurally related to the one have been investigated for their potential as neuropharmacological agents. For instance, studies have explored their effects on dopamine transporter binding and inhibition of dopamine uptake, which could provide insights into treatments for neurological disorders such as Parkinson's disease and substance abuse disorders (Lewis et al., 1999).

  • Eating Disorders and Obesity : Analogues of the specified compound have been examined for their role in modulating feeding behaviors and potentially treating eating disorders. By targeting specific receptors like the Orexin-1 Receptor, these compounds could influence compulsive food consumption and provide a basis for novel treatments (Piccoli et al., 2012).

  • Cognitive Dysfunction : Research has delved into the effects of similar compounds on cognitive dysfunction induced by agents like phencyclidine. These studies suggest potential therapeutic applications for cognitive impairments associated with neurological conditions (Ogawa et al., 1994).

  • Antipsychotic Potential : Certain compounds with a similar structure have been evaluated for their antipsychotic potential, examining their effects on dopamine neurons and behavior in animal models. This line of research might contribute to the development of new antipsychotic medications with fewer side effects (Kawashima et al., 2001).

  • Imaging Agents : Some related compounds have been developed as PET imaging agents for neuroreceptors, which could enhance the diagnosis and understanding of various neurological conditions (Plenevaux et al., 2000).

Safety and Hazards

Without specific information, it’s impossible to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and eventually tested in clinical trials .

Wirkmechanismus

Target of Action

It is known that the (fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis .

Mode of Action

The compound interacts with its targets through the Fmoc group. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group protects the amino acid during the initial stages of peptide synthesis and is removed when the peptide chain needs to be extended .

Pharmacokinetics

The stability of the fmoc group suggests that the compound could be stable under physiological conditions .

Result of Action

The result of the compound’s action would be the successful synthesis of a peptide with the specific sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order during peptide synthesis .

Action Environment

The action of the compound is influenced by the pH of the environment. The Fmoc group is stable under basic conditions and is removed under acidic conditions . Therefore, the efficacy of the compound in peptide synthesis would be influenced by the pH of the reaction environment.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group of piperidine, followed by the introduction of the fluoro group on the phenyl ring. The fluoren-9-ylmethyl ether is then attached to the piperidine ring, and the carboxylic acid group is introduced through a series of reactions. Finally, the protecting group is removed to obtain the target compound.", "Starting Materials": [ "4-fluorophenylacetic acid", "piperidine", "9H-fluoren-9-ylmethanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "methanol", "dichloromethane (DCM)", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Protection of piperidine amine group with acetic anhydride and TEA", "Introduction of fluoro group on phenyl ring with 4-fluorophenylacetic acid, DCC, and NHS", "Attachment of fluoren-9-ylmethyl ether to piperidine ring with 9H-fluoren-9-ylmethanol, DIPEA, and DCC", "Introduction of carboxylic acid group through hydrolysis of ester with NaOH", "Removal of protecting group with HCl", "Purification of compound with NaHCO3, NaCl, and water" ] }

CAS-Nummer

1076197-06-2

Molekularformel

C27H24FNO4

Molekulargewicht

445.5

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.